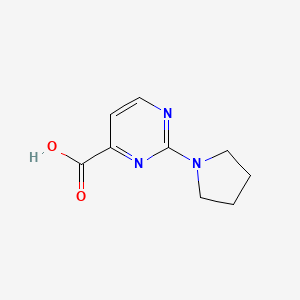
2-(吡咯烷-1-基)嘧啶-4-羧酸
描述
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is a compound that contains a pyrrolidine ring, which is a five-membered heterocyclic moiety . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of 2-(Pyrrolidin-1-yl)pyrimidines involves reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .
Molecular Structure Analysis
The molecular structure of 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is characterized by a pyrrolidine ring and a pyrimidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
Derivatives of 2-(Pyrrolidin-1-yl)pyrimidine act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
科学研究应用
合成和化学性质
- 合成 2-(吡咯烷-1-基)嘧啶的方法包括与 N-(4,4-二乙氧基丁基)嘧啶-2-胺和(杂)芳香族 C 亲核试剂的反应,已通过各种光谱方法证实 (Smolobochkin 等,2019)。
- 2-氨基-2-吡咯烷-1-基-5,6,7,8-四氢吡啶-[3,4-d]嘧啶的 7-芳基甲基取代衍生物的合成是通过一系列化学反应实现的,显示了修饰嘧啶结构的多功能性 (Kuznetsov & Chapyshev,2007)。
生物活性与潜在应用
- 已经合成了新型 4-(1,2,4-恶二唑-5-基)吡咯烷-2-酮双环体系,并使用 PASS 预测方法预测了它们的生物活性 (Kharchenko 等,2008)。
- 合成吡咯烷-1-基嘧啶和嘌呤衍生物作为 2',3'-双脱氧核苷酸的类似物,并结合膦甲氧基,表明在核苷酸合成中具有潜在应用 (Harnden 等,1992)。
- 2-氨基-4-吡咯烷硫代并[2,3-d]嘧啶-6-羧酸 (ATPC) 作为肽模拟物的构建模块正在被探索,展示了其在肽类似物合成中的作用 (Bissyris 等,2005)。
催化和化学转化
- 4-(吡咯烷-1-基)吡啶催化的脱共轭酯化反应用于化学转化,表明其在有机合成中作为催化剂的作用 (Sano 等,2006)。
抗肿瘤活性
- 一系列 2-氨基-4-氧代-6-取代吡咯并[2,3-d]嘧啶被合成为非经典叶酸拮抗剂,对各种肿瘤细胞系显示出抗增殖效力,表明潜在的抗肿瘤应用 (Liu 等,2015)。
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .
作用机制
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It is known that the pyrrolidine ring, a key structural component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Given the reported targets of its derivatives, it can be inferred that this compound may influence pathways related to pain perception (via the vanilloid receptor 1), cell growth and metabolism (via the insulin-like growth factor 1 receptor), and various cellular processes (via the enzymes it inhibits) .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine are known to exhibit antioxidative and antibacterial properties . They have also been described to have effects on the cell cycle .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action may be influenced by its stereochemical environment.
生化分析
Biochemical Properties
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, and endothelin-converting enzyme 1 . These interactions often involve binding to the active sites of the enzymes, leading to either inhibition or activation of their catalytic functions. The compound’s ability to form hydrogen bonds and engage in hydrophobic interactions is crucial for its binding affinity and specificity.
Cellular Effects
The effects of 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades . Additionally, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways, leading to changes in cellular function and behavior.
Molecular Mechanism
At the molecular level, 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by occupying the active site and preventing substrate access, or as an activator by stabilizing the enzyme’s active conformation . The compound’s structure allows it to fit into the binding pockets of target proteins, forming stable complexes that modulate their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid can change over time due to its stability and degradation properties. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . It can undergo degradation through hydrolysis and oxidation, leading to the formation of inactive metabolites. Long-term exposure to the compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm to the organism.
Metabolic Pathways
2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through phase I reactions, such as oxidation and reduction, followed by phase II reactions, including conjugation with glucuronic acid or sulfate. These metabolic processes can affect the compound’s bioavailability, activity, and excretion.
Transport and Distribution
Within cells and tissues, 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters can enhance its intracellular accumulation. Additionally, binding to plasma proteins can influence its distribution and half-life in the body.
Subcellular Localization
The subcellular localization of 2-(Pyrrolidin-1-yl)pyrimidine-4-carboxylic acid is critical for its activity and function . The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. For example, nuclear localization may enhance its impact on gene expression, while mitochondrial localization can influence cellular energy metabolism.
属性
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8(14)7-3-4-10-9(11-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRCSGVWFNQPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


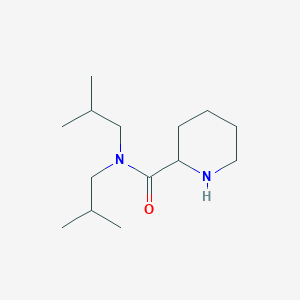
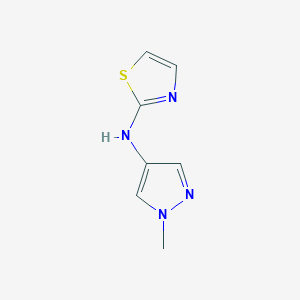
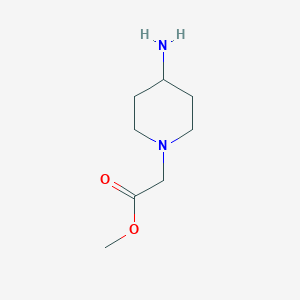
![4-chloro-2-[1-(propan-2-yl)-1H-pyrrole-2-amido]benzoic acid](/img/structure/B1461310.png)
![N-{2-[1-(methylamino)ethyl]phenyl}propane-1-sulfonamide](/img/structure/B1461311.png)
![3-[2-(2-Methoxyethoxy)ethoxy]benzoic acid](/img/structure/B1461312.png)

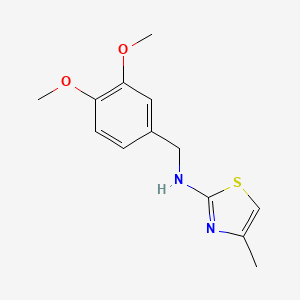
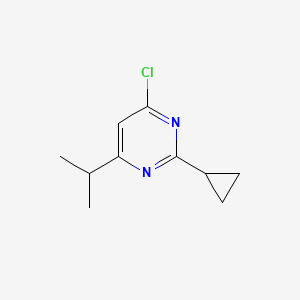

![5-(4-Chloro-1,2,5-thiadiazol-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1461319.png)

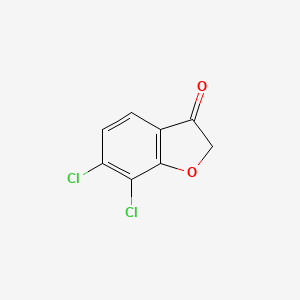
![2-[4-(2,3-Dimethylphenyl)-1-piperazinyl]ethanol](/img/structure/B1461323.png)
